Cas no 603111-75-7 (Cyclohexylethanoyl-N-Hydroxyethylglucamide)

Cyclohexylethanoyl-N-Hydroxyethylglucamide is a versatile chemical compound, featuring a cyclohexylethanoyl group and an N-hydroxyethylglucamide moiety. This compound exhibits unique properties such as hydrophilicity and hydrophobicity, making it suitable for various applications in pharmaceuticals, cosmetics, and personal care products. Its ability to form hydrogen bonds contributes to its efficacy in solubilizing and stabilizing active ingredients, offering enhanced bioavailability and stability.
Cyclohexylethanoyl-N-Hydroxyethylglucamide structure
603111-75-7 structure
Product Name:Cyclohexylethanoyl-N-Hydroxyethylglucamide
CAS No:603111-75-7
MF:C12H22N2O3
MW:242.314683437347
CID:3166367
PubChem ID:154704611
Update Time:2025-07-22

Cyclohexylethanoyl-N-Hydroxyethylglucamide Chemical and Physical Properties

Names and Identifiers

    • C-HEGA-8
    • C-HEGA 8
    • Cyclohexylethanoyl-N-Hydroxyethylglucamide
    • 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide
    • 2-cyclohexyl-N-[2-(2-hydroxyethylamino)acetyl]acetamide
    • 603111-75-7
    • DC59720
    • Inchi: 1S/C12H22N2O3/c15-7-6-13-9-12(17)14-11(16)8-10-4-2-1-3-5-10/h10,13,15H,1-9H2,(H,14,16,17)
    • InChI Key: KJQMSIKDNXUVQD-UHFFFAOYSA-N
    • SMILES: O=C(CC1CCCCC1)NC(CNCCO)=O

Computed Properties

  • Exact Mass: 242.16304257g/mol
  • Monoisotopic Mass: 242.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 78.4Ų

Experimental Properties

  • Density: 1.308±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (7.3 g/l) (25 º C),

Cyclohexylethanoyl-N-Hydroxyethylglucamide Pricemore >>

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Additional information on Cyclohexylethanoyl-N-Hydroxyethylglucamide

Professional Introduction to Cyclohexylethanoyl-N-Hydroxyethylglucamide (CAS No: 603111-75-7)

Cyclohexylethanoyl-N-Hydroxyethylglucamide, identified by its Chemical Abstracts Service (CAS) number 603111-75-7, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a cyclohexyl moiety and an N-hydroxyethylglucamide backbone, has garnered attention due to its potential applications in drug development and bioconjugation techniques. The structural features of this molecule contribute to its versatility, making it a valuable candidate for various biochemical and medicinal applications.

The molecular structure of Cyclohexylethanoyl-N-Hydroxyethylglucamide incorporates an acyl group linked to a hydroxyethyl derivative of glucamide. This configuration suggests possible roles in enzyme inhibition, substrate mimicry, and protein modification strategies. The cyclohexyl group provides steric hindrance, which can be exploited to modulate binding affinities in drug interactions. Additionally, the N-hydroxyethylglucamide portion offers a hydrophilic surface, enhancing solubility and bioavailability in aqueous environments.

In recent years, the pharmaceutical industry has seen a surge in the development of prodrugs and bioconjugates designed to improve therapeutic outcomes. Cyclohexylethanoyl-N-Hydroxyethylglucamide exemplifies this trend, as its structure allows for facile conjugation with therapeutic agents or targeting ligands. Such modifications can enhance drug delivery systems, enabling more precise targeting of pathological sites while minimizing systemic side effects. The compound's ability to serve as a linker or spacer molecule makes it particularly useful in the design of antibodies-drug conjugates (ADCs) and other targeted therapies.

One of the most compelling aspects of Cyclohexylethanoyl-N-Hydroxyethylglucamide is its potential in modulating biological pathways through selective interactions with biomolecules. The acyl group can participate in covalent bonding with nucleophiles such as thiols or amines found in proteins, allowing for controlled release mechanisms. This property is particularly relevant in cancer therapy, where prodrug activation within tumor microenvironments could lead to localized drug efficacy. Furthermore, the hydrophilic nature of the N-hydroxyethylglucamide moiety ensures that the conjugate remains stable in biological fluids, maintaining integrity until reaching the target site.

Recent studies have highlighted the utility of acyl derivatives like Cyclohexylethanoyl-N-Hydroxyethylglucamide in peptidomimetic chemistry. By replacing natural amino acid residues with synthetic analogs, researchers can enhance metabolic stability and pharmacokinetic profiles of peptides. The cyclohexyl substituent can further stabilize peptide backbones against enzymatic degradation, prolonging half-life and improving bioavailability. This approach has been successfully applied in the development of novel antimicrobial agents and immunomodulators.

The synthesis of Cyclohexylethanoyl-N-Hydroxyethylglucamide involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic steps include acylation of N-hydroxyethylglucamine with cyclohexanone derivatives, followed by purification via chromatographic techniques. Advances in synthetic methodologies have enabled higher yields and purities, making large-scale production feasible for industrial applications. Catalytic processes and flow chemistry have also been explored to optimize reaction efficiency and minimize waste.

In clinical research, Cyclohexylethanoyl-N-Hydroxyethylglucamide is being investigated for its potential as a carrier molecule in gene delivery systems. Its ability to form stable complexes with nucleic acids could enhance transfection efficiencies while reducing cytotoxicity. The compound's biocompatibility and low immunogenicity make it an attractive candidate for non-viral vector systems. Preliminary studies suggest that formulations incorporating this derivative exhibit improved protection of genetic payloads against degradation.

The role of computational chemistry in designing derivatives like Cyclohexylethanoyl-N-Hydroxyethylglucamide cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, optimize molecular geometry, and simulate interactions with biological targets. These predictions guide experimental design, reducing trial-and-error approaches and accelerating drug discovery pipelines. Virtual screening algorithms have identified several promising analogs based on structural features similar to 603111-75-7, opening new avenues for therapeutic development.

Economic considerations also play a significant role in the adoption of compounds such as 603111-75-7. The cost-effectiveness of synthesis methods influences their industrial scalability, while patent landscapes determine intellectual property strategies for commercialization. Collaborative research initiatives between academic institutions and pharmaceutical companies aim to streamline these processes by sharing resources and expertise. Open innovation models have further facilitated rapid translation from laboratory discoveries to market-ready products.

The environmental impact of producing specialized chemicals like 603111-75-7 is another critical factor governing their sustainable use. Green chemistry principles advocate for minimizing hazardous waste through catalytic processes and solvent recovery systems. Biocatalysis using engineered enzymes offers an eco-friendly alternative to traditional chemical synthesis routes while maintaining high yields and selectivities. Such approaches align with global efforts toward sustainable pharmaceutical manufacturing practices.

In conclusion, 603111-75-7 represents a fascinating compound with diverse applications spanning drug development, bioconjugation technologies, gene delivery systems, and peptidomimetic chemistry. Its unique structural features—combining steric bulk from cyclohexyl groups with hydrophilicity from N-hydroxyethylglucamide—make it exceptionally versatile for medicinal chemistry innovations. As research progresses into novel therapeutic modalities requiring sophisticated molecular engineering tools like this derivative; its significance will undoubtedly continue growing within both academic circles industrial sectors alike future years ahead look promising prospects。

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